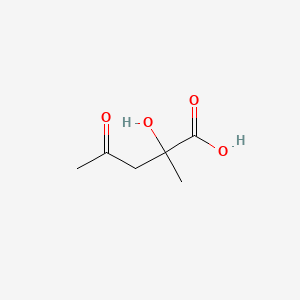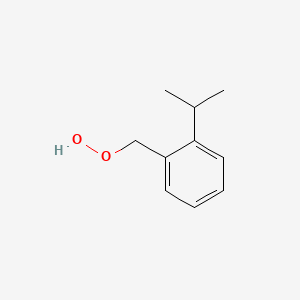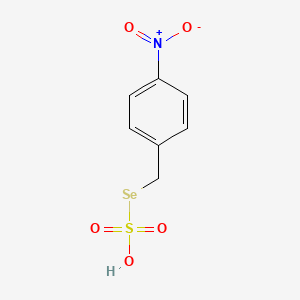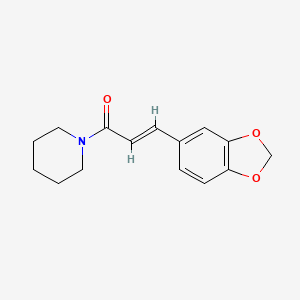
Ilepcimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ilepcimide is a member of benzodioxoles.
Ilepcimide is a natural product found in Macropiper, Piper nigrum, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antiepileptic Mechanism and Effects on Sodium Channels
Ilepcimide (ICM) is primarily known for its antiepileptic properties. Research by Zeng et al. (2020) in "Epilepsy Research" indicates that ICM's antiepileptic mechanism might be due to its inhibition of voltage-gated Na+ channel activity in mouse hippocampal neurons. This study found that ICM inhibits Na+ currents in a concentration- and voltage-dependent manner, suggesting its role in preventing abnormal neuronal discharge, potentially contributing to its antiepileptic effects (Zeng et al., 2020).
Clinical Efficacy in Epilepsy Treatment
Wang Zhi (2012) in "Maternal and Child Health Care of China" evaluated the clinical efficacy and safety of Ilepcimide in treating children with partial seizures of epilepsy. The study found that Ilepcimide was effective, had a large safety range, and resulted in fewer adverse reactions, making it a suitable option for pediatric patients with epilepsy (Wang Zhi, 2012).
Effect on Complex Febrile Convulsion in Children
In another study, Qi (2012) explored the effectiveness of Ilepcimide in curing and preventing the recurrence of complex febrile convulsion in children. The research indicated a significant reduction in the recurrence rates of complex febrile convulsion and improved outcomes, demonstrating Ilepcimide's potential in pediatric convulsive disorders (Qi, 2012).
Interaction with Other Pharmacological Agents
A study by Wang et al. (2016) in "Chinese journal of integrated traditional and Western medicine" examined the effect of Ilepcimide combined with Western drugs on serum neuron-specific enolase levels in treating epilepsy in children. The study found that Ilepcimide could lower serum neuron-specific enolase levels, reduce the frequency of seizures, and improve EEG results, suggesting a beneficial interaction with other antiepileptic drugs (Wang et al., 2016).
Synthesis and Pharmaceutical Applications
Picard et al. (2021) in "Organic letters" explored the synthesis of α,β-Unsaturated Amides from Alkenyl Iodides, CO, and Amines, illustrating a straightforward method to synthesize Ilepcimide. This research highlights the chemical processes involved in Ilepcimide production, expanding its potential in pharmaceutical applications (Picard et al., 2021).
Propiedades
Número CAS |
82857-82-7 |
|---|---|
Nombre del producto |
Ilepcimide |
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ |
Clave InChI |
BLPUOQGPBJPXRL-FNORWQNLSA-N |
SMILES isomérico |
C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Otros números CAS |
23434-86-8 |
Solubilidad |
38.9 [ug/mL] |
Sinónimos |
3,4-methylenedioxycinnamylpiperidine antiepilepserine antiepilepsirine antiepilepsirinum ilepcimide ilepcimide, (E)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



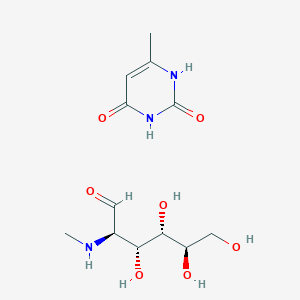
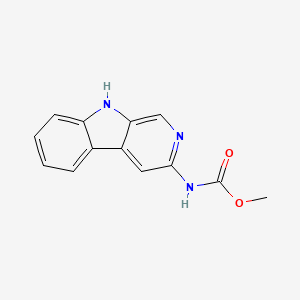
![[(2R)-3-carboxy-2-(2-propylpentanoyloxy)propyl]-trimethylazanium](/img/structure/B1204474.png)
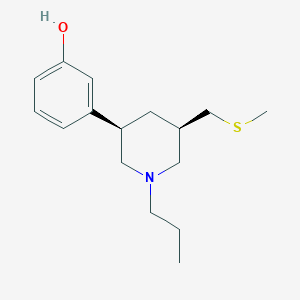
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-ynethioate](/img/structure/B1204476.png)
![2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1204477.png)
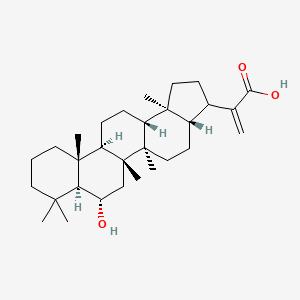
![[1-Acetyloxy-4-[cyclohexyl(methyl)amino]naphthalen-2-yl] acetate](/img/structure/B1204484.png)
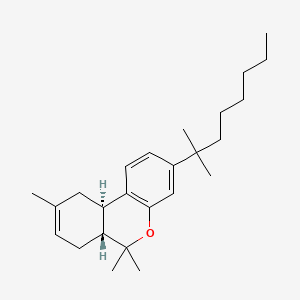
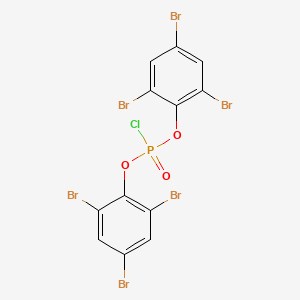
![2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazole-4-ium](/img/structure/B1204489.png)
